tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate
CAS No.:
Cat. No.: VC13753504
Molecular Formula: C14H18BrNO2
Molecular Weight: 312.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18BrNO2 |
|---|---|
| Molecular Weight | 312.20 g/mol |
| IUPAC Name | tert-butyl N-[(1S,2R)-2-(4-bromophenyl)cyclopropyl]carbamate |
| Standard InChI | InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)/t11-,12+/m1/s1 |
| Standard InChI Key | ATYDSIJHMSGNKM-NEPJUHHUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=C(C=C2)Br |
| SMILES | CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br |
Introduction
Structural Characteristics and Stereochemical Significance
The compound’s core structure integrates three key features:
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Cyclopropane ring: The strained three-membered ring imposes conformational rigidity, enhancing binding specificity in molecular interactions.
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4-Bromophenyl substituent: The bromine atom introduces electronic effects (e.g., electron-withdrawing) and steric bulk, influencing reactivity and pharmacophore positioning.
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tert-Butyl carbamate (Boc) group: A widely used amine-protecting group that enables selective functionalization during multi-step syntheses.
The (1S,2R) stereochemistry dictates spatial orientation, potentially affecting interactions with chiral biological targets. For example, in the analogous compound tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate (CAS 1196053-06-1), stereochemistry significantly impacts enzyme inhibition profiles.
Synthetic Strategies for Cyclopropyl Carbamates
Cyclopropanation Techniques
Cyclopropane rings in related compounds are typically formed via:
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Kulinkovich-de Meijere reactions: Utilized for reductive cyclopropanation of esters or amides.
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Transition metal-catalyzed methods: Palladium or copper catalysts enable cyclopropanation of alkenes with diazo compounds.
For tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate (CAS 153248-46-5), monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate followed by Curtius degradation and reduction yields the cyclopropane intermediate.
Boc Protection and Coupling
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine). Key steps include:
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Amine protection: Shielding the amine during subsequent reactions.
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Stereoselective coupling: Chiral auxiliaries or catalysts ensure (1S,2R) configuration.
Chemical Reactivity and Functionalization
Deprotection and Functional Group Interconversion
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Boc removal: Achieved with trifluoroacetic acid (TFA) or HCl in dioxane, exposing the amine for further derivatization.
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Bromophenyl reactivity: The bromine atom supports cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl formation.
Stability and Degradation
Cyclopropane rings in Boc-protected carbamates exhibit moderate thermal stability but are susceptible to ring-opening under strong acidic or oxidative conditions.
Industrial and Research Applications
Medicinal Chemistry
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Drug intermediates: Chiral cyclopropane carbamates serve as precursors to antiviral and anticancer agents.
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Protecting group strategies: Boc protection enables sequential synthesis of complex peptides and heterocycles.
Material Science
Cyclopropane derivatives are explored as monomers for high-stability polymers, though the bromophenyl variant’s applicability remains unstudied.
Data Tables: Comparative Analysis of Analogous Compounds
| Property | Target Compound* | tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamate | tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₈BrNO₂ | C₁₀H₁₇NO₃ | C₁₄H₁₇NO₃ |
| Molecular Weight (g/mol) | 324.22 | 213.28 | 247.29 |
| Key Functional Groups | 4-Bromophenyl, Boc | Oxoethyl, Boc | 4-Hydroxyphenyl, Boc |
| Synthetic Yield (Reported) | N/A | 65–78% | 72–85% |
| Biological Activity | Hypothetical protease inhibition | Protease inhibition | Kinase inhibition |
*Inferred data for tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate.
Challenges and Future Directions
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Stereoselective synthesis: Optimizing asymmetric cyclopropanation to achieve high enantiomeric excess (ee) for the (1S,2R) configuration.
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Biological profiling: Screening against cancer cell lines and microbial targets to identify therapeutic potential.
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Computational modeling: Molecular docking studies to predict target engagement and guide structural optimization.
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